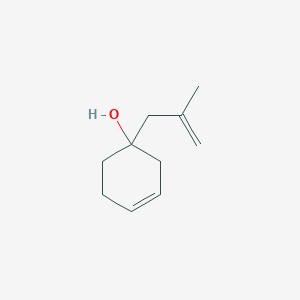
1-(2-Methylprop-2-en-1-yl)cyclohex-3-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methylprop-2-en-1-yl)cyclohex-3-en-1-ol is an organic compound with the molecular formula C10H16O It is a cyclohexene derivative with a hydroxyl group and a methylprop-2-en-1-yl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methylprop-2-en-1-yl)cyclohex-3-en-1-ol can be achieved through several synthetic routes. One common method involves the reaction of cyclohex-3-en-1-ol with isobutylene in the presence of a strong acid catalyst, such as sulfuric acid. The reaction proceeds via an electrophilic addition mechanism, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Methylprop-2-en-1-yl)cyclohex-3-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding cyclohexane derivative using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens, using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in an inert solvent like dichloromethane.
Major Products Formed
Oxidation: Formation of cyclohex-3-en-1-one or cyclohex-3-en-1-al.
Reduction: Formation of 1-(2-Methylprop-2-en-1-yl)cyclohexane.
Substitution: Formation of 1-(2-Methylprop-2-en-1-yl)cyclohex-3-en-1-chloride or 1-(2-Methylprop-2-en-1-yl)cyclohex-3-en-1-bromide.
Aplicaciones Científicas De Investigación
1-(2-Methylprop-2-en-1-yl)cyclohex-3-en-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Mecanismo De Acción
The mechanism of action of 1-(2-Methylprop-2-en-1-yl)cyclohex-3-en-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. Additionally, the compound’s hydrophobic regions can interact with lipid membranes, affecting membrane fluidity and permeability.
Comparación Con Compuestos Similares
Similar Compounds
2-Cyclohexen-1-ol, 3-methyl-6-(1-methylethenyl): Similar structure but different substitution pattern.
1-Methyl-4-(prop-1-en-2-yl)cyclohex-1-ene: Similar cyclohexene core with different substituents.
Uniqueness
1-(2-Methylprop-2-en-1-yl)cyclohex-3-en-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of a hydroxyl group and a methylprop-2-en-1-yl substituent makes it a versatile compound for various chemical reactions and applications.
Propiedades
Número CAS |
552283-63-3 |
|---|---|
Fórmula molecular |
C10H16O |
Peso molecular |
152.23 g/mol |
Nombre IUPAC |
1-(2-methylprop-2-enyl)cyclohex-3-en-1-ol |
InChI |
InChI=1S/C10H16O/c1-9(2)8-10(11)6-4-3-5-7-10/h3-4,11H,1,5-8H2,2H3 |
Clave InChI |
YTCAGHFIXVRLTQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)CC1(CCC=CC1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















